Isopropyl lactate
Description
Significance of Isopropyl Lactate (B86563) as a Bio-based Ester Compound in Chemical Research
The importance of isopropyl lactate in chemical research stems from its identity as a green solvent, derived from renewable resources like corn. biviture.commaximizemarketresearch.comacme-hardesty.com The synthesis of this compound can be achieved through several methods, including the direct esterification of lactic acid with isopropyl alcohol, often catalyzed by an acid such as sulfuric acid. biviture.comresearchgate.net Research has also explored more environmentally friendly synthesis routes, such as using ion-exchange resins as heterogeneous catalysts to circumvent issues associated with hazardous liquid acid catalysts. researchgate.net
The molecular structure of this compound, with its combination of a hydroxyl group and an ester group, imparts both polar and non-polar characteristics, making it a versatile solvent for a wide range of applications. biviture.com Its chirality, specifically the (S)-isomer, is of particular interest in stereoselective synthesis. chemicalbook.com The physical and chemical properties of this compound have been a subject of detailed study in academic literature.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂O₃ biviture.com |
| Molecular Weight | 132.16 g/mol chemeo.com |
| Boiling Point | approx. 167 °C biviture.com |
| Density | 0.988 g/mL at 25 °C chemicalbook.com |
| Refractive Index | 1.411 at 20 °C chemicalbook.com |
This table contains data for (S)-isopropyl lactate.
Research into the applications of this compound is extensive. It is investigated as a safer alternative to traditional solvents in various industrial processes, including coatings, inks, and cleaning agents. biviture.comarchivemarketresearch.com In the pharmaceutical sector, it is studied as a potential drug carrier and as an intermediate in chemical synthesis. archivemarketresearch.comresearchgate.net The agricultural industry also explores its use as a solvent for pesticides. biviture.com
Interdisciplinary Relevance in Green Chemistry and Sustainable Technologies
This compound holds significant relevance in the interdisciplinary fields of green chemistry and sustainable technologies. The principles of green chemistry advocate for the use of substances that reduce or eliminate the use and generation of hazardous materials, and this compound aligns well with these principles. nih.govijacskros.com As a bio-based solvent, it is derived from renewable feedstocks, offering a more sustainable alternative to petrochemical-based solvents. acme-hardesty.com
The push towards a circular economy and sustainable manufacturing has further elevated the importance of compounds like this compound. ieabioenergy.com Its biodegradability is a key feature, as it breaks down into harmless substances, minimizing its environmental impact. biviture.comvertecbiosolvents.com The demand for green solvents is on the rise, driven by stricter environmental regulations and increasing consumer awareness of sustainability. archivemarketresearch.commaximizemarketresearch.com
In the context of sustainable technologies, research focuses on optimizing the production of this compound to be more energy-efficient and to reduce byproducts. biviture.com This includes the investigation of enzymatic catalysis and reactive distillation processes. biviture.comresearchgate.net Reactive distillation, in particular, is a process intensification technique that combines chemical reaction and product separation into a single unit, offering potential energy and cost savings. researchgate.net The study of lactate esters as a class of bio-based solvents contributes to the broader development of sustainable chemical processes and products. biviture.commdpi.com The ongoing research and development in this area highlight the potential of this compound to play a key role in the transition towards a more sustainable chemical industry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)9-6(8)5(3)7/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWATKANDHUUOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
193553-89-8, 157865-02-6 | |
| Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193553-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], α-hydro-ω-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157865-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70858732 | |
| Record name | Isopropyl lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-51-6 | |
| Record name | Isopropyl lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies and Process Engineering of Isopropyl Lactate
Traditional Esterification Pathways of Lactic Acid with Isopropanol (B130326)
The classical approach to synthesizing isopropyl lactate (B86563) involves the direct esterification of lactic acid with isopropanol. This reversible reaction necessitates specific strategies to drive the chemical equilibrium toward the product side.
The esterification of lactic acid with isopropanol is commonly catalyzed by acids. These can be broadly categorized into homogeneous and heterogeneous catalysts.
Homogeneous catalysts, such as sulfuric acid and phosphoric acid, are dissolved in the reaction mixture. nih.gov This method is historically common, but it presents significant challenges, including issues with catalyst separation from the product, equipment corrosion, and the generation of hazardous liquid effluents that require treatment. nih.govcapes.gov.brresearchgate.netias.ac.in
To overcome these drawbacks, significant research has focused on heterogeneous catalysts. Solid acid catalysts, particularly ion-exchange resins like Amberlyst-15, Amberlyst-36, Dowex 50W, and Indion-130, have proven effective. capes.gov.brresearchgate.netias.ac.in These catalysts are easily separated from the reaction mixture by simple filtration, allowing for their reuse and minimizing waste. researchgate.net Studies have identified Amberlyst-36, Amberlyst-15, and Indion-130 as being particularly effective for this synthesis. researchgate.netias.ac.in
The esterification of lactic acid is an equilibrium-limited reaction. researchgate.net To achieve high yields of isopropyl lactate, the equilibrium must be shifted towards the products. A primary strategy is the continuous removal of water, a by-product of the reaction. biviture.comiaeng.org
One established method is azeotropic distillation. By adding an entrainer like benzene (B151609) to the reaction mixture, a low-boiling ternary azeotrope of benzene, isopropanol, and water is formed and distilled off. orgsyn.org This process effectively removes water, and yields of 60–68% have been reported using this technique. orgsyn.orgresearchgate.net
Another key parameter for optimization is the molar ratio of the reactants. Using a large excess of isopropanol can help drive the reaction forward. researchgate.netiaeng.org However, this can lead to increased production and separation costs. researchgate.net Other critical parameters that are manipulated to enhance yield include reaction temperature and catalyst concentration. researchgate.netresearchgate.netresearchgate.net A kinetic study of the esterification over Amberlyst 15 was conducted in a stirred batch reactor within a temperature range of 323.15 to 353.15 K to analyze these effects. researchgate.netresearchgate.net
The following table summarizes experimental conditions from a study aimed at optimizing this compound synthesis.
| Parameter | Range Studied | Reference |
| Temperature | 323.15 K - 353.15 K | researchgate.net |
| Molar Ratio (Isopropanol:Lactic Acid) | 1.5:1 | researchgate.net |
| Catalyst Loading (Amberlyst 15) | 4.73 kg/m ³ - 11.84 kg/m ³ | researchgate.net |
Acid-Catalyzed Approaches in this compound Synthesis
Advanced Reactive Distillation for this compound Production
Reactive distillation represents a significant process intensification strategy for producing this compound. This technology integrates the chemical reaction and the distillation-based separation of products into a single apparatus. researchgate.netresearchgate.net This integration is particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of products from the reaction zone shifts the equilibrium, leading to higher conversions. researchgate.netrevistadechimie.ro
The efficiency of this compound production via reactive distillation is highly dependent on several operational parameters. Research has been conducted to identify the optimal conditions by systematically varying these parameters.
In one such study, a 2³ factorial experiment was designed to investigate the influence of the alcohol/lactic acid molar ratio (R), the catalyst concentration (CA), and the number of theoretical trays (NTT) in the fractionation zone. revistadechimie.ro The study concluded that the molar ratio and the number of theoretical trays are the most significant variables affecting lactic acid conversion, while the catalyst concentration was found to be less important within the studied range. revistadechimie.ro
The table below outlines the variables and their levels used in the factorial experiment.
| Variable | Symbol | Level 1 | Level 2 | Reference |
| Molar Ratio (mole/mole) | R | 1 | 3 | revistadechimie.ro |
| Catalyst Concentration (%wt) | CA | 3 | 5 | revistadechimie.ro |
| Theoretical Trays | NTT | 1.9 | 2.9 | revistadechimie.ro |
Another study focusing on the synthesis of this compound via transesterification in a reactive distillation system identified optimal parameters for producing 1.3 t/h of 96% wt purity this compound. The optimal conditions were found to be a molar ratio of isopropanol to methyl lactate of 1.06, 2.4 theoretical stages in the distillation zone, and a reflux ratio of 2. researchgate.net
Understanding the reaction kinetics is crucial for designing and optimizing reactive distillation processes. Kinetic models are developed to describe the rate of reaction under various conditions. For the esterification of lactic acid with isopropanol catalyzed by the ion-exchange resin Amberlyst-15, the reaction was found to be intrinsically controlled, meaning mass transfer limitations were not significant. researchgate.netresearchgate.net
The kinetic data were successfully fitted using the Eley-Rideal model. researchgate.netresearchgate.net This model assumes that the reaction occurs between one species adsorbed onto the catalyst surface and another species in the bulk fluid phase. researchgate.net The activation energy for the forward reaction was determined to be 22.007 kJ/mol, providing a quantitative measure of the temperature sensitivity of the reaction rate. researchgate.netresearchgate.net This kinetic information is vital for accurately simulating and scaling up the reactive distillation process for industrial-scale production.
Parametric Studies of Molar Ratio, Catalyst Concentration, and Theoretical Trays in this compound Synthesis
Transesterification in Reactive Distillation for this compound Synthesis
Reactive distillation (RD) represents a significant process intensification strategy for the synthesis of this compound. This technique integrates chemical reaction and product separation into a single unit, which is particularly advantageous for equilibrium-limited reactions like transesterification. researchgate.netresearchgate.net By continuously removing the products as they are formed, the chemical equilibrium is shifted, driving the reaction towards higher conversion rates. researchgate.netresearchgate.net The synthesis of this compound, an important intermediate for pharmaceuticals, can be effectively achieved through this method. researchgate.netresearchgate.net The feasibility of an RD process depends on finding suitable conditions of temperature and pressure within the distillation column that are favorable for both the reaction and the separation. researchgate.net
A prominent pathway for producing this compound is the transesterification of methyl lactate with isopropanol. researchgate.netevitachem.com This reaction involves the exchange of the alkoxy group of the ester, converting methyl lactate into this compound with methanol (B129727) as a byproduct. researchgate.net Studies have demonstrated that this transesterification process, when coupled with reactive distillation, is an effective manufacturing method. researchgate.netrevistadechimie.ro The process is often preferred over direct esterification of lactic acid in certain industrial applications. researchgate.net Research has focused on using methyl lactate and isopropanol as reactants to synthesize this compound within a reactive distillation column, exploring the influence of various process parameters on reaction efficiency. researchgate.netrevistadechimie.ro
To optimize the synthesis of this compound, researchers employ factorial experimental designs to systematically study the influence of multiple variables on the process outcome. This statistical approach allows for the identification of the most significant factors and their interactions.
In the esterification of lactic acid with isopropyl alcohol in a reactive distillation system, a 2³ factorial experiment was conducted. researchgate.netrevistadechimie.roresearchgate.net The independent variables were studied at two different levels to determine their impact on lactic acid conversion. researchgate.netresearchgate.net A linear mathematical model developed from the data showed a strong correlation (R²=0.9978), indicating its reliability for predicting conversion. researchgate.netresearchgate.net The analysis revealed that the reactant molar ratio and the number of theoretical trays were the most important variables, while the catalyst concentration had a lesser impact within the studied range. researchgate.netresearchgate.net
For the transesterification of methyl lactate with isopropanol, a 2³ factorial experiment was also utilized. researchgate.net This design helped in developing a linear mathematical model to correlate methyl lactate conversion with the key process variables. researchgate.net
The table below summarizes the variables investigated in these factorial designs.
| Process | Variables Studied | Levels Investigated | Key Finding | Reference |
| Esterification | Alcohol/Lactic Acid Molar Ratio (R) | 1 and 3 mole/mole | R and NTT are the most significant variables. | researchgate.netresearchgate.net |
| Catalyst Concentration (CA) | 3%wt and 5%wt | CA is less important in the studied range. | researchgate.netresearchgate.net | |
| Number of Theoretical Trays (NTT) | 1.9 and 2.9 | researchgate.netresearchgate.net | ||
| Transesterification | Alcohol/Methyl Lactate Molar Ratio (R) | 2 and 4 | A reliable linear model was developed to predict conversion. | researchgate.net |
| Number of Theoretical Stages (NTS) | 1.7 and 2.4 | researchgate.net | ||
| Reflux Ratio (RR) | 2 and 7 | researchgate.net |
Following laboratory-scale investigations, industrial process flowsheet simulations are crucial for scaling up the production of this compound. researchgate.netrevistadechimie.ro These simulations, often performed using software like CHEMCAD, aim to optimize the full-scale manufacturing process, with a primary objective of minimizing specific energy consumption (kcal/t of this compound) while achieving high product purity and recovery. researchgate.netresearchgate.net
Simulations of the transesterification process via reactive distillation have been conducted to find the most efficient operating parameters from an energy standpoint. researchgate.netrevistadechimie.ro For a process designed to produce 1.3 t/h of this compound with 96% wt. purity, simulations identified optimal conditions. researchgate.netresearchgate.netresearchgate.net The results indicated that operating with a low molar ratio of isopropanol to methyl lactate was key to achieving the lowest specific energy consumption. researchgate.net
The table below presents the optimized parameters determined from such process simulations. researchgate.netresearchgate.net
| Parameter | Optimized Value | Production Target | Reference |
| Molar Ratio (Isopropanol/Methyl Lactate) | 1.06 | 1.3 t/h of 96% wt. purity this compound | researchgate.netresearchgate.netresearchgate.net |
| Number of Theoretical Stages (Distillation Zone) | 2.4 | researchgate.netresearchgate.netresearchgate.net | |
| Reflux Ratio | 2 | researchgate.netresearchgate.netresearchgate.net |
Factorial Experimental Designs for this compound Process Optimization
Catalytic Advancements in this compound Synthesis
The synthesis of this compound traditionally used homogeneous acid catalysts, which are hazardous and create issues with liquid effluent disposal and catalyst reuse. researchgate.netias.ac.in To overcome these challenges, significant research has been directed towards the use of heterogeneous catalysts. researchgate.netias.ac.in These solid acid catalysts offer advantages such as easier separation from the product mixture, reduced corrosion, and the potential for regeneration and reuse.
A variety of heterogeneous catalysts have been investigated for the synthesis of this compound, including ion-exchange resins, clays, and heteropolyacids. ias.ac.in Studies have identified several effective catalysts for the esterification reaction, demonstrating that the reaction is intrinsically kinetically controlled with no significant mass transfer limitations. researchgate.netias.ac.in
Among the solid acid catalysts, ion-exchange resins have been extensively studied for the esterification of lactic acid with isopropanol to produce this compound. ias.ac.in Resins such as Amberlyst-15, Amberlyst-36, and Indion-130 have been found to be particularly effective. researchgate.netias.ac.in
Kinetic studies on the esterification of lactic acid with isopropanol using Amberlyst-15, a macroporous acidic cation exchange resin, have provided valuable insights into the reaction mechanism. researchgate.netbcrec.id These experiments are typically conducted in a stirred batch reactor across a range of temperatures (e.g., 323.15 K to 353.15 K). researchgate.netresearchgate.net The effects of key parameters such as temperature, reactant molar ratio, and catalyst loading on the reaction rate have been systematically evaluated. researchgate.netresearchgate.net
Research has shown that the reaction is intrinsically controlled, meaning the rate is determined by the chemical reaction itself rather than by mass transfer effects. ias.ac.inresearchgate.net The experimental data from these kinetic studies have been successfully fitted to models like the Eley-Rideal model, which describes a reaction mechanism where one reactant adsorbs onto the catalyst surface and then reacts with the other reactant from the bulk phase. researchgate.netbcrec.id
The table below summarizes key kinetic findings from a study using Amberlyst-15 as the catalyst.
| Kinetic Parameter | Value | Conditions | Reference |
| Reaction | Esterification of Lactic Acid with Isopropanol | Catalyst: Amberlyst-15 | researchgate.netbcrec.id |
| Temperature Range | 323.15 K to 353.15 K | Stirred Batch Reactor | researchgate.netresearchgate.net |
| Activation Energy (Ea) | 22.007 kJ/mol | - | researchgate.netbcrec.id |
| Frequency Factor (A) | 0.036809 L² g⁻¹ mol⁻¹ min⁻¹ | For the forward reaction | researchgate.net |
Heterogeneous Catalysis for Enhanced this compound Production
Performance Evaluation of Solid Acid Catalysts for this compound Synthesis
The synthesis of this compound is commonly achieved through the esterification of lactic acid with isopropanol. The use of solid acid catalysts in this process is a significant area of research, aimed at replacing traditional hazardous and corrosive liquid acid catalysts like sulfuric acid. researchgate.netresearchgate.net These heterogeneous catalysts offer advantages such as easier product separation, catalyst recovery and reuse, and a reduction in corrosive waste streams. researchgate.net
A variety of solid acid catalysts have been evaluated for their efficacy in synthesizing this compound. Studies have focused on ion-exchange resins and other supported acid catalysts. Among the tested catalysts, acidic cation exchange resins such as Amberlyst-15, Amberlyst-36, and Indion-130 have demonstrated high effectiveness. researchgate.net Kinetic studies on the esterification reaction using these catalysts have shown that the process is intrinsically kinetically controlled, meaning the rate of reaction is not limited by the diffusion of reactants to the catalyst surface (interparticle mass transfer) or within the catalyst's pores (intraparticle mass transfer). researchgate.netresearchgate.net
The performance of these catalysts is influenced by several parameters, including temperature, the molar ratio of reactants (isopropanol to lactic acid), and catalyst loading. researchgate.net For instance, in a study using Amberlyst-15, experiments were conducted in a temperature range of 323.15 K to 353.15 K to determine the kinetic parameters. researchgate.net The activation energy for the forward reaction was calculated to be 22.007 kJ/mol. researchgate.net
The following table summarizes the performance and conditions for various solid acid catalysts used in this compound synthesis.
| Catalyst | Temperature Range (K) | Molar Ratio (Isopropanol:Lactic Acid) | Key Findings |
| Amberlyst-15 | 323.15 - 353.15 | 1.5:1 | The reaction is intrinsically controlled; an Eley-Rideal kinetic model provided a good fit for the experimental data. researchgate.net |
| Amberlyst-36 | Not Specified | Not Specified | Observed to be one of the most effective catalysts among those tested in a comparative study. researchgate.net |
| Indion-130 | Not Specified | Not Specified | Demonstrated high effectiveness for the synthesis of this compound. researchgate.net |
| Dowex 50W | Not Specified | Not Specified | Evaluated as a potential heterogeneous catalyst for the esterification reaction. researchgate.net |
| 20% DTPA/K-10 | Not Specified | Not Specified | A dodecatungstophosphoric acid supported on K-10 clay, tested for catalytic activity. researchgate.net |
Green Catalysis Approaches for this compound
Green catalysis for this compound production focuses on developing environmentally benign and sustainable manufacturing processes. cuestionesdefisioterapia.com This aligns with the principles of green chemistry, which advocate for the reduction of hazardous substances, use of renewable resources, and maximization of atom economy. rsc.org
Another key aspect of green catalysis is the use of feedstocks derived from renewable resources. rsc.org Lactic acid, a primary precursor for this compound, can be produced on a massive scale via the fermentation of carbohydrates from biomass. google.com Utilizing bio-based lactic acid and potentially bio-based isopropanol creates a production pathway for this compound that is less dependent on fossil fuels and contributes to a circular economy. researchgate.net The direct use of oxygen or air as an oxidant in catalytic conversions is another green strategy, as it is a safe and environmentally friendly oxidizing agent. google.com
Bio-based and Biotechnological Production of this compound
The move towards a bio-based economy has spurred research into the microbial production of chemicals. Lactate esters, including this compound, are considered valuable green solvents due to their biodegradability and derivation from renewable feedstocks. researchgate.netbiorxiv.org Biotechnological routes aim to produce these esters directly from fermentable sugars like glucose in a single microbial host, offering a potentially more sustainable alternative to multi-step chemical synthesis. utk.edu
Microbial Biosynthesis of Lactate Esters from Fermentable Sugars
Researchers have successfully established a microbial platform for the direct biosynthesis of lactate esters from fermentable sugars. researchgate.netnih.gov This was demonstrated for the first time in engineered Escherichia coli. biorxiv.orgnih.gov The core of this innovation is the design and implementation of a novel biosynthetic pathway that converts central metabolites into the target ester. Prior to this work, the direct fermentative production of lactate esters from simple sugars had not been achieved. researchgate.netutk.edunih.gov
Engineering Pyruvate-to-Lactate Ester Modules for this compound
The cornerstone of microbial lactate ester production is the creation of a synthetic "pyruvate-to-lactate ester module." researchgate.netnih.gov This module is a set of enzymes that, when expressed in a host organism, creates a new metabolic pathway. The module was designed to convert pyruvate (B1213749), a key intermediate in cellular metabolism, into a lactate ester. researchgate.netuga.edu
The engineered pathway consists of three key enzymatic steps:
Conversion of Pyruvate to Lactate : Catalyzed by lactate dehydrogenase (ldhA). researchgate.netnih.gov
Activation of Lactate to Lactyl-CoA : This crucial step is catalyzed by a CoA-transferase, such as propionate (B1217596) CoA-transferase (pct), which converts lactate into its high-energy thioester derivative, lactyl-CoA. researchgate.netnih.gov
Condensation to form Lactate Ester : An alcohol acyltransferase (AAT) catalyzes the final reaction, condensing lactyl-CoA with an alcohol (such as isopropanol) to form the corresponding lactate ester. researchgate.netnih.gov
By generating a library of these modules with different AAT enzymes, researchers have shown the capability to produce a wide range of lactate esters, including linear, branched, and aromatic variants, by supplying the corresponding alcohol to the culture medium. researchgate.netbiorxiv.orgnih.gov This modular design allows the platform to be adapted for this compound production by using an AAT with activity towards isopropanol.
| Enzyme | Gene (example) | Function in Pathway |
| Lactate Dehydrogenase | ldhA | Reduces pyruvate to lactate. researchgate.net |
| Propionate CoA-transferase | pct | Activates lactate to lactyl-CoA. researchgate.net |
| Alcohol Acyltransferase | AAT | Condenses lactyl-CoA and an alcohol to form a lactate ester. researchgate.net |
Metabolic Engineering Strategies for Enhanced Biosynthesis of Lactate Esters
To improve the efficiency and yield of lactate ester biosynthesis, various metabolic engineering strategies have been employed. nih.gov A key challenge is overcoming metabolic bottlenecks and efficiently channeling carbon from the feedstock to the final product. tennessee.edu
One successful strategy involves re-modularizing the pathway into an "upstream module" and a "downstream module." researchgate.netnih.gov
Upstream Module : Responsible for generating the necessary precursors, lactate and the corresponding alcohol (e.g., isobutanol), from glucose. researchgate.netnih.gov
Downstream Module : Carries the enzymes (pct and AAT) that convert the precursors into the final lactate ester. researchgate.netnih.gov
Renewable Feedstock Utilization in this compound Production
The economic viability and sustainability of this compound production, whether by chemical or biological routes, are heavily dependent on the cost and origin of the raw materials. mdpi.com There is a strong focus on utilizing inexpensive and abundant renewable feedstocks. mdpi.comnih.gov
Lignocellulosic biomass, such as agricultural residues (e.g., sugarcane bagasse) and forestry waste, represents a promising second-generation feedstock. nih.govresearchgate.net This biomass is primarily composed of cellulose (B213188) and hemicellulose, which can be hydrolyzed to release fermentable sugars like glucose and xylose. nih.govieabioenergy.com These sugars can then be used in fermentation processes to produce lactic acid, the key precursor for this compound. mdpi.com Microorganisms like Lactobacillus species have been engineered to efficiently ferment not only glucose but also pentose (B10789219) sugars like xylose, which are abundant in hemicellulose. mdpi.com
Other non-food feedstocks that have been explored for lactic acid production include:
Cheese whey : A nutrient-rich byproduct of the dairy industry. researchgate.net
Algal biomass : Considered a third-generation feedstock that does not compete with food crops for land. nih.govresearchgate.net
Glycerol : A co-product of biodiesel production, which can be catalytically converted to lactic acid. rsc.org
By integrating the use of these varied and renewable feedstocks, the production of this compound can be aligned with the goals of a sustainable and circular bioeconomy. ieabioenergy.commdpi.com
Process Intensification and Economic Viability in this compound Manufacturing
Process intensification in chemical manufacturing aims to develop cleaner, more energy-efficient, and economical production methods. energy.gov For this compound, a key strategy is the integration of reaction and separation into a single unit, a technique known as reactive distillation. researchgate.netresearchgate.net This approach is particularly advantageous for equilibrium-limited reactions like esterification, as the simultaneous removal of products can shift the equilibrium to favor higher conversion rates. upb.ro Applying reactive distillation to this compound synthesis can lead to significant reductions in energy costs compared to traditional reaction-then-separation sequences. upb.ro
A primary focus in the manufacturing of this compound is the optimization of energy consumption to enhance economic viability. The transesterification of methyl lactate with isopropanol in a reactive distillation system is a common production route where energy efficiency is critical. researchgate.netresearchgate.net Process simulations are employed to identify the optimal operating parameters that minimize energy use, particularly at the reboilers and condensers of the distillation column. researchgate.net
Research involving the simulation of an industrial process for producing this compound via reactive distillation has identified specific parameters that lead to an optimal solution from an energy consumption perspective. researchgate.netrevistadechimie.ro Key variables studied include the molar ratio of reactants, the number of theoretical stages (NTS) in the column's fractionation zone, and the reflux ratio (RR). researchgate.net By optimizing these factors, it is possible to achieve high product purity while minimizing the energy required per ton of this compound produced. researchgate.netresearchgate.net
One study determined that for a process producing 1.3 tons per hour of this compound with 96% weight purity, the optimal parameters were a molar ratio of isopropanol to methyl lactate of 1.06, 2.4 theoretical stages in the distillation zone, and a reflux ratio of 2. researchgate.netresearchgate.netrevistadechimie.ro These conditions represent a balance between achieving high conversion and reducing the energy-intensive separation duty.
Table 1: Optimized Parameters for Energy Efficiency in this compound Reactive Distillation
Explore the table below to see the optimized parameters found to minimize energy consumption in the production of this compound through reactive distillation.
| Parameter | Optimized Value | Outcome | Source |
| Molar Ratio (Isopropanol/Methyl Lactate) | 1.06 | Minimizes excess reactant heating/cooling | researchgate.net, researchgate.net |
| Number of Theoretical Stages (NTS) | 2.4 | Balances separation efficiency with column size | researchgate.net, researchgate.net |
| Reflux Ratio (RR) | 2 | Reduces reboiler and condenser energy duty | researchgate.net, researchgate.net |
| Production Rate | 1.3 t/h | High-throughput under optimized conditions | researchgate.net, researchgate.net |
| Product Purity | 96% wt | Achieves high purity with optimized energy | researchgate.net, researchgate.net |
The transition from laboratory-scale synthesis to industrial-scale manufacturing of this compound presents several significant challenges. researchgate.netresearchgate.net Processes developed in a lab are typically performed in batch mode with pure reactants, whereas industrial production often necessitates a continuous process that must accommodate impurities in the feedstock. researchgate.netresearchgate.net This transition requires careful consideration of equipment, safety, and economic factors to ensure a viable commercial process. researchgate.net
A primary challenge is the shift from batch to continuous processing. researchgate.net Continuous operation, particularly in a reactive distillation column, requires precise control over feed rates, temperatures, and pressures to maintain steady-state conditions and consistent product quality. patsnap.com Another significant hurdle is managing impurities present in industrial-grade feedstocks, which can affect reaction kinetics and catalyst performance. researchgate.net
Heat transfer is another critical aspect that becomes more complex at larger scales. patsnap.com The exothermic nature of esterification reactions requires efficient heat removal to prevent temperature gradients that could lead to side reactions or reduced cell viability in bioreactors, if a biotechnological route is considered. patsnap.com Furthermore, achieving efficient mixing and mass transfer in large-volume reactors without causing excessive shear stress is crucial for maintaining reaction rates and product uniformity. patsnap.com
Strategies to overcome these challenges involve a combination of advanced process design and control. The use of robust heterogeneous catalysts can simplify separation and improve process economics. researchgate.net Detailed process simulations, like those performed using CHEMCAD, are vital for designing and optimizing the industrial flowsheet before construction, helping to predict and mitigate potential operational issues. researchgate.net For systems like reactive distillation, an optimized serial setup of reactors and distillation steps can sometimes offer better energy efficiency and more straightforward regulation and scale-up compared to a fully integrated column. europa.eunih.gov
Table 2: Scaling-up Challenges and Mitigation Strategies in this compound Production
This table outlines the key challenges encountered when scaling up this compound production and the strategies employed to address them.
| Challenge | Description | Mitigation Strategy | Source |
| Batch to Continuous Process | Transitioning from small-scale, controlled batch reactions to a large-scale, continuous flow system. | Implement advanced process control systems; utilize process simulations (e.g., CHEMCAD) for design and optimization. | researchgate.net, researchgate.net, researchgate.net |
| Feedstock Impurities | Industrial raw materials contain impurities not present in lab-grade reactants, affecting the reaction. | Design robust separation and purification stages; select catalysts tolerant to expected impurities. | researchgate.net |
| Heat Transfer Management | Inefficient removal of reaction heat in large reactors can lead to temperature gradients and side reactions. | Design enhanced heat exchange systems (e.g., internal cooling loops); model fluid dynamics to ensure uniform temperature. | patsnap.com |
| Mixing and Mass Transfer | Achieving uniform mixing in large volumes is difficult and can lead to non-uniform reaction conditions. | Optimize impeller and reactor design; use computational fluid dynamics (CFD) to model and improve mixing patterns. | patsnap.com |
| Maintaining Optimal Conditions | Parameters like temperature, pressure, and pH are harder to control uniformly in large-scale equipment. | Employ real-time monitoring with advanced sensors and automated feedback control loops. | patsnap.com |
Iii. Environmental Impact and Biodegradation Research of Isopropyl Lactate
Biodegradation Pathways and Products of Isopropyl Lactate (B86563)
A key advantage of isopropyl lactate is its excellent biodegradability. biviture.com When released into the environment, it breaks down into naturally occurring and low-hazard substances. biviture.com
The primary pathway for the environmental degradation of this compound involves hydrolysis, which breaks the ester bond. This process yields its two constituent molecules: lactic acid and isopropanol (B130326) (isopropyl alcohol). biviture.comorgsyn.orgresearchgate.net Both of these breakdown products are readily metabolized by microorganisms in the environment. researchgate.netnih.gov Lactic acid is a common organic acid found in nature, and isopropanol is also known to be biodegradable. researchgate.netalberta.ca Some research suggests that under certain conditions, this compound can biodegrade into carbon dioxide and water. alfa-chemistry.com
The esterification of lactic acid with isopropanol is a reversible reaction. researchgate.net The presence of water can facilitate the hydrolysis of this compound back to its starting materials. This breakdown is a key factor in its environmental fate, preventing the persistence of the parent compound.
This compound's ready biodegradability is formally recognized through its compliance with international standards. It meets the criteria set forth by the Organisation for Economic Co-operation and Development (OECD) for ready biodegradability, specifically under the OECD 301B test guideline. biviture.com This test, also known as the CO2 Evolution Test, measures the amount of carbon dioxide produced by microorganisms as they metabolize a test substance over a 28-day period. europa.eu A substance is considered readily biodegradable if it reaches 60% of its theoretical maximum CO2 production within a 10-day window during the test. europa.eu this compound's ability to meet this standard underscores its low potential for environmental persistence. biviture.com
Environmental Degradation of this compound to Lactic Acid and Isopropanol
This compound as a Sustainable Chemical: Comparative Environmental Assessment
The sustainability of this compound extends beyond its biodegradability. Its production from renewable resources, such as corn, significantly reduces the reliance on fossil fuels that characterizes the manufacturing of many traditional solvents. biviture.comesungroup.net This bio-based origin contributes to a more favorable life cycle assessment.
When compared to other solvents, this compound often presents a lower environmental impact. A comparative assessment of various solvents ranked them based on their environmental risks, and while specific data for this compound was not the focus, the study highlighted the importance of considering a solvent's distribution and persistence in different environmental compartments (air, water, soil). rsc.org Due to its biodegradability and lower toxicity profile, this compound is considered a greener alternative to many conventional solvents. archivemarketresearch.comuobasrah.edu.iq
Interactive Table: Comparative Properties of Solvents
| Property | This compound | Ethyl Lactate | Propylene Glycol | Toluene |
|---|---|---|---|---|
| Source | Renewable (Bio-based) biviture.com | Renewable (Bio-based) uobasrah.edu.iq | Petroleum-based | Petroleum-based |
| Biodegradability | Readily biodegradable (OECD 301B) biviture.com | Readily biodegradable uobasrah.edu.iq | Readily biodegradable | Not readily biodegradable |
| Primary Breakdown Products | Lactic Acid, Isopropanol biviture.com | Lactic Acid, Ethanol uobasrah.edu.iq | Propylene oxide, water | Benzoic acid, etc. |
| Environmental Profile | Low-hazard breakdown products biviture.com | Non-toxic breakdown products uobasrah.edu.iq | Low toxicity | Hazardous air pollutant |
Regulatory Frameworks and Environmental Policy Influences on this compound Adoption
The increasing adoption of this compound is significantly influenced by a growing body of environmental regulations and policies aimed at reducing the use of hazardous and polluting chemicals. archivemarketresearch.com In various regions, including Europe and North America, stringent regulations on solvent toxicity and volatile organic compound (VOC) emissions are driving industries to seek safer and more sustainable alternatives. archivemarketresearch.com
The U.S. Environmental Protection Agency (EPA) regulates chemicals under the Toxic Substances Control Act (TSCA), and this compound is listed on the TSCA inventory. nih.gov In Europe, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the use of chemical substances. The favorable environmental and safety profile of this compound aligns well with the objectives of these regulatory frameworks, making it an attractive option for industries looking to comply with stricter environmental standards. archivemarketresearch.com
Furthermore, policies that promote green chemistry and the use of bio-based products are creating a positive market environment for this compound. biviture.com Government incentives and a growing consumer demand for sustainable products are encouraging manufacturers to incorporate greener solvents into their formulations. archivemarketresearch.comdataintelo.com As environmental awareness and regulations continue to intensify, the demand for this compound and other bio-based solvents is expected to grow. biviture.com
Iv. Toxicological Research and Safety Assessment of Isopropyl Lactate
In Vitro and In Vivo Toxicity Studies of Isopropyl Lactate (B86563)
Acute Toxicity Assessment and Lethal Dose Determinations for Isopropyl Lactate
Acute toxicity studies are fundamental in determining the potential for a substance to cause adverse effects following a single short-term exposure. For this compound, these studies have been conducted via oral and dermal routes to establish its relative toxicity.
In an intramuscular study involving guinea pigs, the lethal dose of this compound was determined to be 2.5 mL/kg, which is approximately equivalent to 2.5 g/kg of body weight. inchem.org At a lower dose of 1.25 mL/kg, the animals exhibited a lack of muscular control. inchem.org Acute dermal toxicity studies in rats have shown that this compound has a low level of toxicity via this route, with a reported LD50 value of >2000 mg/kg body weight. europa.eu This suggests that the substance is not classified for acute dermal toxicity under current regulations. europa.eu
Interactive Data Table: Acute Toxicity of this compound
| Test Animal | Route of Administration | LD50 (Lethal Dose, 50%) | Observed Effects at Sub-Lethal Doses |
|---|---|---|---|
| Guinea Pig | Intramuscular | ~2.5 g/kg inchem.org | Lack of muscular control at 1.25 mL/kg inchem.org |
| Rat | Dermal | >2000 mg/kg europa.eu | Not classified for acute dermal toxicity europa.eu |
Irritation Potential of this compound on Ocular and Dermal Tissues
The potential for a chemical to cause irritation to the skin and eyes is a key consideration in its safety assessment. Studies on lactate esters have shown varied results, with some causing significant irritation. inchem.org However, specific testing on this compound has indicated a low potential for skin irritation. In a study involving rabbits, this compound was found to be non-irritating to the skin. inchem.org
While direct data on the ocular irritation of this compound is limited, the hydrolysis of lactate esters to lactic acid is a known mechanism for irritation. inchem.org Concentrated lactic acid is a potential eye and skin irritant. inchem.org Therefore, while this compound itself may have low irritation potential, its breakdown in the presence of moisture could lead to the formation of irritating substances. This underscores the importance of appropriate handling procedures to avoid direct contact with eyes and skin. chemicalbook.com
Metabolomic and Mechanistic Toxicology of this compound Hydrolysis Products
Lactic Acid Metabolism and Associated Toxicological Implications
Lactic acid is a natural and vital component of human metabolism. industrialchemicals.gov.au It is produced in various cells, including muscle and red blood cells, and serves as an energy source and a precursor for glucose production. industrialchemicals.gov.aumdpi.com The body metabolizes lactic acid, primarily in the liver, through the Cori cycle, where it is converted back to pyruvate (B1213749) and then to glucose. industrialchemicals.gov.au
However, an excess of lactic acid can lead to a condition known as lactic acidosis, a state of metabolic acidosis characterized by elevated blood lactate levels. industrialchemicals.gov.auuapinc.com This condition can disrupt the body's acid-base balance and, in severe cases, lead to organ dysfunction and other serious health consequences. geneseo.edueuropa.eu The toxicity of lactic acid is primarily related to its acidity. inchem.org Concentrated lactic acid is known to be corrosive and can cause severe irritation to the skin and eyes. industrialchemicals.gov.aucorecheminc.com
Isopropanol (B130326) Biotransformation and Acetone Formation: Toxicological Pathways
Isopropanol, the other hydrolysis product of this compound, is metabolized in the liver by the enzyme alcohol dehydrogenase to form acetone. nexchem.co.uk Acetone is then further metabolized and eventually excreted from the body. nexchem.co.uk Isopropanol itself is a central nervous system depressant, with effects similar to but more potent than ethanol. nexchem.co.uk
Occupational Exposure and Safety Considerations for this compound Handling
Given the potential for exposure in industrial and laboratory settings, understanding and adhering to occupational safety guidelines is paramount for the safe handling of this compound. While specific occupational exposure limits (OELs) for this compound are not widely established, the OELs for its hydrolysis product, isopropanol, provide a basis for safety protocols.
Various regulatory bodies have established OELs for isopropanol. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 400 ppm over an 8-hour work shift. nj.govairgas.com The National Institute for Occupational Safety and Health (NIOSH) recommends an exposure limit (REL) of 400 ppm as a time-weighted average (TWA) for up to a 10-hour workday and a short-term exposure limit (STEL) of 500 ppm. nj.govairgas.com The American Conference of Governmental Industrial Hygienists (ACGIH) has a threshold limit value (TLV) of 200 ppm as a TWA and a STEL of 400 ppm. nj.govilo.org
Interactive Data Table: Occupational Exposure Limits for Isopropanol
| Agency | TWA (8-hour) | STEL (15-minute) | Notes |
|---|---|---|---|
| OSHA nj.govairgas.com | 400 ppm | - | Permissible Exposure Limit (PEL) |
| NIOSH nj.govairgas.com | 400 ppm | 500 ppm | Recommended Exposure Limit (REL) |
| ACGIH nj.govilo.org | 200 ppm | 400 ppm | Threshold Limit Value (TLV) |
Safe handling practices for this compound include using it in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety goggles and chemical-resistant gloves, and avoiding direct contact with skin and eyes. chemicalbook.com In case of skin contact, the affected area should be washed thoroughly with soap and water. nj.gov If eye contact occurs, the eyes should be rinsed with plenty of water for at least 15 minutes. nj.gov
V. Advanced Applications and Research Frontiers for Isopropyl Lactate
Isopropyl Lactate (B86563) in Solvent Science and Technology
The unique combination of polar and non-polar solvating capabilities makes isopropyl lactate a versatile solvent in numerous applications. biviture.com Its classification as a green solvent is driving its adoption in formulations where environmental and safety standards are paramount. globenewswire.com
Formulations for Low Volatile Organic Compound (VOC) Coatings and Inks Utilizing this compound
The coatings and inks industry is under increasing regulatory pressure to reduce emissions of Volatile Organic Compounds (VOCs), which are precursors to ground-level ozone. globenewswire.compcimag.com this compound serves as an effective, eco-friendly solvent to help meet these stringent requirements. biviture.comglobenewswire.com
As a bio-based and biodegradable solvent, this compound can replace traditional, more hazardous solvents like toluene, xylene, and certain ketones, thereby lowering the VOC content of a formulation without compromising performance. biviture.comgoogle.com Its use can improve the flow and consistency of high-solids coatings and enhance adhesion to various substrates. google.com In water-borne coatings, this compound can improve the dispersion and cohesion of the formulation, imparting some of the performance characteristics of solvent-borne systems. google.com
Table 1: Comparison of this compound with Traditional Solvents
| Property | This compound | Xylene | Acetone |
|---|---|---|---|
| Source | Renewable (Bio-based) biviture.com | Petroleum-based | Petroleum-based |
| VOC Status | Low-VOC Contributor biviture.com | VOC google.com | VOC-Exempt (in U.S.) google.com |
| Boiling Point | ~167°C biviture.com | ~138-144°C | ~56°C |
| Flash Point | ~62°C biviture.com | ~27-32°C | ~ -20°C |
| Biodegradability | Readily Biodegradable biviture.com | Poor | Readily Biodegradable |
Precision Cleaning Applications of this compound in Electronics
The manufacturing of electronic components requires exceptionally high levels of cleanliness to ensure reliability and performance. altiras.com this compound is emerging as a viable replacement for traditional cleaning solvents like chlorinated hydrocarbons and N-methylpyrrolidone (NMP), which are facing increased regulatory scrutiny due to their environmental and health risks. biviture.combiviture.com
This compound effectively removes contaminants such as greases, oils, fingerprints, and flux residues from printed circuit boards (PCBs), wafers, and other sensitive electronic components without damaging the substrate. biviture.combiviture.com Its ability to dry completely without leaving a residue is a critical advantage in electronics cleaning. vertecbiosolvents.com The solvency characteristics of lactate esters are well-suited for dissolving resins and photosensitizers used in photoresist applications, making them effective cleaners for LCD panels and during wafer fabrication. biviture.com
Enhancement of Active Ingredient Permeability via this compound in Agrochemical Formulations
In the agricultural sector, the efficiency of pesticides and herbicides is crucial. This compound acts as a solvent and carrier in agrochemical formulations, enhancing the permeability and uptake of active ingredients (AIs) by plants. biviture.comgoogle.com Emulsifiable concentrate (EC) formulations, which consist of a lipophilic active substance dissolved in a solvent, often utilize components like this compound to ensure the AI remains stable and can be easily dispersed in water for application. pcc.eu
The use of effective solvents can improve the performance of agrochemicals, potentially allowing for lower application rates while maintaining efficacy. googleapis.comgoogleapis.com Formulations can be designed as liquid dispersion concentrates where the active ingredient is distributed within a polymer matrix, and solvents like this compound play a role in the continuous liquid phase, ensuring stability and effective delivery. googleapis.com
This compound as a Green Solvent in Cosmetic and Personal Care Products
Consumer demand for natural and sustainable products has driven the cosmetic and personal care industry to seek green alternatives to traditional ingredients. globenewswire.comdataintelo.com this compound's low toxicity and derivation from renewable resources make it an attractive option. biviture.com It is used as a solvent and carrier in products such as makeup removers, lotions, and other skincare items, often replacing mineral oils or synthetic esters. biviture.com Its ability to dissolve oils and impurities while being gentle on the skin is a key benefit. purosolv.comspecialchem.com Furthermore, its quick-drying nature can provide a desirable non-greasy finish in cosmetic formulations. purosolv.com
This compound as a Pharmaceutical Intermediate and Drug Delivery Vehicle
Beyond its solvent properties, this compound plays a significant role in the pharmaceutical industry as both a building block for complex molecules and a vehicle for drug delivery.
Role of this compound in Drug Synthesis Pathways
This compound is recognized as an important pharmaceutical intermediate, a chemical compound that is a stepping stone in the synthesis of an active pharmaceutical ingredient (API). researchgate.netguidechem.comalfa-chemistry.comresearchgate.net It can be synthesized through methods like reactive distillation from lactic acid and isopropyl alcohol. researchgate.netresearchgate.net The chiral nature of lactate esters, such as isopropyl (S)-(-)-lactate, makes them valuable starting materials or intermediates in the stereoselective synthesis of various drugs, where specific three-dimensional structures are required for biological activity. guidechem.com The use of heterogeneous catalysts like ion-exchange resins is being explored to create more sustainable and efficient synthesis pathways for this compound itself, further enhancing its green credentials in pharmaceutical manufacturing. researchgate.net
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₆H₁₂O₃ biviture.com |
| CAS Number | 617-51-6 (racemic) |
| Molecular Weight | 132.16 g/mol alfa-chemistry.com |
| Chiral CAS (S-isomer) | 63697-00-7 alfa-chemistry.com |
Enhancing Drug Solubility and Formulation Stability with this compound
The solubility of an active pharmaceutical ingredient (API) is a critical factor in formulation development, as it directly influences bioavailability. researchgate.net Many APIs are poorly soluble in water, which can limit their therapeutic efficacy. researchgate.net this compound, as an ester of lactic acid, falls within a class of compounds that can be explored for their potential as solvents or co-solvents to enhance the solubility of such hydrophobic drugs. researchgate.netgoogle.com
The mechanism for enhancing solubility often involves reducing the polarity of the solvent system or disrupting the crystalline structure of the drug. nih.govsemanticscholar.org Co-solvents can create a more favorable microenvironment for hydrophobic drug molecules, effectively increasing their concentration in a solution. researchgate.netsemanticscholar.org For instance, in the development of nanosuspensions for poorly soluble drugs like Griseofulvin, lactate esters such as butyl lactate have been used in microemulsion systems. nih.gov This approach involves dissolving the drug in an internal phase, which is then dispersed, creating nanoparticles with an increased surface area for better dissolution. nih.gov
Formulation stability is another key challenge, as high-energy amorphous forms of drugs, which often have higher solubility, tend to recrystallize into more stable, less soluble crystalline forms. nih.gov The use of polymeric matrices or solvent systems can provide stability by dispersing the drug at a molecular level and creating steric hindrance that prevents recrystallization. nih.gov While direct research on this compound is specific, the principles of using lactate esters suggest its potential utility in creating stable formulations for poorly water-soluble drugs, a critical hurdle in pharmaceutical development. semanticscholar.org
This compound in Advanced Materials Science
This compound serves as a precursor for synthesizing advanced polymers with tunable properties, finding applications in biomaterials and materials science. Specifically, diols derived from this compound are key building blocks for creating specialized polyurethanes and hydrogels.
A series of novel polyurethanes (PUs) have been successfully synthesized using poly(this compound)diol as a key monomer. researchgate.netacs.orgresearchgate.net The synthesis is typically a polyaddition reaction involving the poly(this compound)diol, a triblock copolymer like poly(ethylene oxide)–poly(propylene oxide)–poly(ethylene oxide) (PEO-PPO-PEO), and various aliphatic diisocyanates. researchgate.netacs.org The structure of the diisocyanate used in the synthesis plays a crucial role in determining the final properties of the polyurethane, including the hydrophilic-hydrophobic balance of the polymer's surface. researchgate.net
The chemical structure and molecular characteristics of these synthesized polyurethanes are commonly investigated using a suite of analytical techniques. researchgate.netacs.org Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are used to confirm the chemical structure and the formation of urethane (B1682113) bonds, while Gel Permeation Chromatography (GPC) is employed to determine molecular weight and distribution. researchgate.netacs.orgnih.gov
Table 1: Components and Characterization of Poly(this compound)diol-based Polyurethanes
| Component Category | Specific Examples | Characterization Technique | Property Determined |
|---|---|---|---|
| Lactate-based Monomer | Poly(this compound)diol | - | Foundation for the polymer backbone |
| Co-polymer | PEO-PPO-PEO triblock copolymer | - | Modifies hydrophilic properties |
| Coupling Agent | Aliphatic Diisocyanates (e.g., 4,4′-methylene dicyclohexyl diisocyanate) | FT-IR | Confirmation of urethane bond formation |
| - | - | 1H NMR | Elucidation of chemical structure |
| - | - | GPC | Molecular weight and polydispersity |
| - | - | Contact Angle Determination | Surface wetting properties |
| - | - | Surface Tension Measurements | Critical micelle concentration |
Aqueous solutions of polyurethanes derived from poly(this compound)diol exhibit thermoresponsive behavior, meaning they can undergo a transition from a solution (sol) to a gel state as the temperature changes. researchgate.netacs.org These materials often display a lower critical solution temperature (LCST), where they are soluble below this temperature and become insoluble and form a gel above it. encyclopedia.pub This sol-gel transition is a key property for applications in injectable drug delivery systems. researchgate.netconicet.gov.ar
The gelation process for these polyurethane solutions can occur under isothermal conditions, with studies investigating the viscoelastic properties of the resulting hydrogels at human body temperature (37 °C). researchgate.netacs.orgresearchgate.net The chemical structure of the diisocyanates used in the synthesis significantly influences the gelation process and the mechanical properties of the hydrogel. researchgate.netacs.org Research has shown that these hydrogels can have gelation temperatures near 37°C and very short gelation times, on the order of seconds. researchgate.netresearchgate.net The viscoelastic properties, determined through dynamic oscillatory rheology, confirm the formation of a structured gel network. researchgate.net Some of these hydrogel systems also demonstrate self-healing properties, recovering their structure after deformation. researchgate.net
Table 2: Properties of Thermoreversible Hydrogels from this compound Derivatives
| Property | Description | Significance | Research Finding |
|---|---|---|---|
| Sol-Gel Transition | The material transitions from a liquid (sol) to a semi-solid (gel) in response to a temperature change. encyclopedia.pub | Allows for injectability at room temperature and gelation at body temperature. | Aqueous solutions undergo a sol-gel transition at temperatures between 22–32 °C. researchgate.net |
| Viscoelasticity | The material exhibits both viscous and elastic characteristics when deformed. | Determines the mechanical strength and stability of the gel once formed in the body. | The viscoelastic properties of the hydrogels at 37 °C have been investigated, confirming stable gel formation. researchgate.netacs.orgresearchgate.net |
| Gelation Time | The time required for the sol-to-gel transition to occur. | A short gelation time is crucial for in-situ forming implants to prevent diffusion from the injection site. | The gelation time is very short, occurring within seconds. researchgate.netresearchgate.net |
| Self-Healing | The ability of the hydrogel to recover its structure after being subjected to deformation. | Enhances the durability and longevity of the material in dynamic physiological environments. | Structure recovery after deformation is a time-dependent process, complete after about 300 seconds in some formulations. researchgate.net |
The unique properties of polyurethanes and hydrogels derived from poly(this compound)diol make them highly versatile for advanced applications. researchgate.net Their biocompatibility and biodegradability, inherited from the lactic acid-based segments, are crucial for medical uses. google.com
In pharmacology, these thermoreversible hydrogels are of great interest as injectable drug delivery systems. researchgate.netacs.org The sol-gel transition allows them to be loaded with therapeutic agents in a liquid state at room temperature and then injected into the body, where they form a gel depot at physiological temperature. conicet.gov.arresearchgate.net This in-situ gel formation can provide sustained and prolonged release of drugs, which is beneficial for minimizing invasive procedures and improving patient compliance. researchgate.net
For materials fabrication, these polymers offer a pathway to creating novel materials with tailored properties. The versatility of polyurethane chemistry allows for the incorporation of various functional groups, enabling adjustments to mechanical strength, degradation rate, and surface properties. researchgate.net This adaptability makes them suitable for a range of biomedical applications beyond drug delivery, such as scaffolds for tissue engineering and coatings for medical devices. nih.govmdpi.com
Thermoreversible Hydrogels from this compound Derivatives: Sol-Gel Transitions and Viscoelastic Properties
Emerging Research Areas for this compound
Research continues to explore novel applications for this compound, extending into the fields of food science and biotechnology.
Biotransformation, which uses microorganisms or their enzymes to convert substrates into structurally similar products, is a key process in the food and beverage industry. researchgate.netnmb-journal.com It is fundamental to the development of flavors and the preservation of foods through fermentation. nmb-journal.comnih.gov
In fermented foods and beverages, the characteristic flavor profile is largely due to a complex mixture of volatile compounds produced by microbial metabolism, with esters being a major contributor. researchgate.netnih.gov For example, a study of fermented red sour soup identified 77 volatile compounds, including 24 different esters. nih.gov Lactic acid bacteria are dominant microorganisms in many fermentation processes, producing lactic acid which can then serve as a precursor for the formation of lactate esters. nih.govmdpi.com
While direct studies on the biotransformation of added this compound in foods are not widespread, the natural formation of lactate esters through the esterification of lactic acid with alcohols (produced by yeasts) is an integral part of the flavor development in beverages like wine and beer. mdpi.com The biotechnological production of flavor compounds is an attractive alternative to chemical synthesis because the products can be labeled as 'natural'. researchgate.net Given that this compound is an ester of lactic acid, future research may focus on using specific microbial strains to produce it in-situ during fermentation or to transform it into other valuable flavor compounds, enhancing the sensory profile of novel food and beverage products. google.comresearchgate.net
Integration of this compound in Circular Economy Models
The integration of this compound into circular economy models represents a significant advancement in sustainable chemistry. Its role is multifaceted, stemming from its bio-based origins and its utility in closing material loops for other important bioproducts. This compound functions both as a product derived from renewable or recycled feedstocks and as an enabling technology in the chemical recycling of polymers. This dual role positions it as a key component in the transition away from a linear, fossil-fuel-based economy. biviture.comieabioenergy.com
The foundation of this compound's circularity lies in its production from renewable resources. biviture.com The primary feedstock, lactic acid, is commonly produced via the fermentation of sugars derived from biomass like corn or sugarcane. esungroup.netnih.gov This bio-based pathway significantly reduces dependence on fossil resources and is a cornerstone of the bio-economy, a key component of the broader circular economy. ieabioenergy.com The production process itself is a target for green chemistry innovations, with research focusing on methods like reactive distillation to improve efficiency and reduce energy consumption. researchgate.netresearchgate.net Life Cycle Assessment (LCA) studies confirm the environmental benefits; producing bio-based lactic acid can reduce the environmental burdens across most impact categories by 80-99% compared to its fossil-based equivalent. researchgate.net
Research Findings on Bio-Based Production and Recycling
| Research Area | Key Findings | Source(s) |
| Bio-based Synthesis | Lactic acid, the precursor to this compound, can be sustainably produced from lignocellulosic biomass (non-food feedstocks), reducing competition with the human food chain. | nih.gov |
| Feedstock Recycling | Bio-based polymers like Polylactic Acid (PLA) can be chemically recycled back into lactic acid or its esters, creating a closed-loop system. This process is also known as feedstock recycling. | esungroup.netrsc.orgmdpi.com |
| Process Intensification | Reactive distillation systems can be used for the transesterification of methyl lactate to this compound, optimizing energy consumption and achieving high product purity (e.g., 96% wt). | researchgate.netresearchgate.net |
| Environmental Impact | LCA confirms that bio-based production pathways for lactic acid and its derivatives offer a significantly lower carbon footprint compared to petrochemical routes. | researchgate.netcorbion.commdpi.com |
A pivotal role for this compound in the circular economy is its application in the chemical recycling of Polylactic Acid (PLA), one of the world's most common bioplastics. google.com The end-of-life management of PLA is critical for a truly circular system, and chemical recycling offers a high-value recovery route compared to composting, which only recovers energy and returns carbon to the soil. mdpi.com
In innovative recycling processes, this compound can be used as a solvent to dissolve waste PLA before its depolymerization back into lactic acid or other useful chemicals. google.com Research outlined in patent literature reveals that using a lactic acid ester like this compound as the solvent has distinct advantages:
It can be performed at higher temperatures than with the corresponding alcohol, increasing the amount of PLA that can be dissolved and speeding up the process. google.com
This creates a powerful closed-loop scenario: waste PLA can be efficiently broken down using a derivative of its own monomer, which can then be used to produce new PLA or other lactate-based products. esungroup.net
Industrial case studies, while sometimes focusing on similar lactate esters like ethyl lactate, demonstrate the commercial viability of this circular model. In trial operations, significant quantities of waste PLA have been successfully recycled into valuable chemical products.
Case Study: Industrial PLA Chemical Recycling into Lactate-Based Chemicals This table is based on data for a lactate ester production facility and serves as an example of the industrial potential for circular models involving lactate esters like this compound.
| Metric | Value | Details |
| Feedstock | ~120 tons of recycled PLA | Processed during a three-phase trial period (2018-2021). |
| Primary Output 1 | ~133.5 tons of Lactide | The monomer used for producing new PLA. |
| Primary Output 2 | ~40 tons of Ethyl Lactate | A valuable green solvent and chemical intermediate. |
| Source: Adapted from ESUN Group industrial trial data. esungroup.net |
This demonstrates a tangible pathway where plastic waste is not just managed but is valorized into high-purity chemicals, perfectly aligning with the principles of a circular economy. esungroup.netesungroup.net Through bio-based synthesis and its enabling role in advanced chemical recycling, this compound serves as an exemplary model for sustainable chemical production and consumption. biviture.com
Vi. Analytical and Spectroscopic Characterization of Isopropyl Lactate
Chromatographic Techniques for Isopropyl Lactate (B86563) Analysis
Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the analysis of volatile and semi-volatile compounds like isopropyl lactate.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of this compound. jmchemsci.comresearchgate.net The method combines the high-resolution separation capability of gas chromatography with the precise mass analysis of mass spectrometry. jmchemsci.com In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component, including this compound, elutes from the column, it enters the mass spectrometer.
In the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI), which fragments them into a characteristic pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint." The mass spectrum of an unknown compound can be compared with a library of known spectra (like those from NIST or Wiley) or with the spectrum of a pure standard to confirm its identity. nih.govepa.gov For instance, the presence of this compound in various samples, such as Chinese Baijiu, has been unequivocally identified by matching the retention time and the mass spectrum of the analyte with that of a propyl lactate standard. researchgate.netmdpi.com
GC-MS is also instrumental in assessing the purity of this compound. By separating impurities from the main compound, their individual mass spectra can be analyzed for identification. The peak area of this compound relative to the total peak area of all components in the chromatogram provides a quantitative measure of its purity. For precise quantification, an internal standard method is often employed, where a known amount of a reference compound is added to the sample. mdpi.com This allows for accurate determination of the analyte's concentration even with minor variations in injection volume. sciensage.info The selected ion monitoring (SIM) mode can be utilized to enhance sensitivity and selectivity for trace-level analysis. researchgate.netmdpi.com
| Parameter | Description | Reference |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | jmchemsci.comresearchgate.net |
| Principle | Separates compounds by GC, followed by identification based on mass-to-charge ratio by MS. | jmchemsci.com |
| Identification | Comparison of retention time and mass spectrum with a known standard or library. | researchgate.netmdpi.com |
| Purity Assessment | Chromatographic separation of impurities and relative peak area analysis. | sciensage.info |
| Quantitative Analysis | Often uses an internal standard method and can be enhanced with Selected Ion Monitoring (SIM). | mdpi.com |
Spectroscopic Identification of this compound
Spectroscopic methods provide invaluable information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the this compound molecule.
The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule. The spectrum is characterized by a quartet for the proton on the lactate backbone (CH), a septet for the methine proton of the isopropyl group (CH), a doublet for the methyl protons of the lactate group (CH₃), and a doublet for the six equivalent methyl protons of the isopropyl group (CH₃). The splitting patterns arise from spin-spin coupling between neighboring non-equivalent protons and follow the n+1 rule. docbrown.info For example, the quartet of the lactate CH is due to coupling with the three protons of the adjacent methyl group.
The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct peaks are observed for the carbonyl carbon (C=O), the two methine carbons (CH-O), and the two types of methyl carbons (CH₃). The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, making NMR a powerful tool for structural confirmation. urv.catresearchgate.net
Table of Typical NMR Spectral Data for this compound (in CDCl₃)
| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | -CH(OH)- | ~4.2-4.3 | Quartet | ~6.9 |
| -OCH(CH₃)₂ | ~5.0-5.1 | Septet | ~6.3 | |
| -CH(OH)CH ₃ | ~1.4-1.5 | Doublet | ~6.9 | |
| -OCH(CH ₃)₂ | ~1.2-1.3 | Doublet | ~6.3 | |
| ¹³C NMR | C=O | ~175 | - | - |
| -C H(OH)- | ~69 | - | - | |
| -OC H(CH₃)₂ | ~67 | - | - | |
| -CH(OH)C H₃ | ~20 | - | - | |
| -OCH(C H₃)₂ | ~22 | - | - | |
| Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. Data compiled from typical values found in literature and spectral databases. guidechem.com |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchgate.net
Key characteristic peaks in the IR spectrum of this compound include:
A broad, strong absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.
A very strong, sharp absorption peak around 1730-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group.
Strong absorption bands in the 1000-1300 cm⁻¹ region, associated with C-O stretching vibrations of both the ester and the alcohol functional groups.
Absorption peaks in the 2850-3000 cm⁻¹ range, resulting from the C-H stretching vibrations of the methyl and methine groups.
The presence and position of these peaks provide strong evidence for the ester and secondary alcohol functionalities within the this compound structure. nih.govresearchgate.net FT-IR analysis is frequently used to confirm the structure of synthesized products in research and industrial settings. researchgate.netacs.org
Table of Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3200-3600 | O-H stretch | Alcohol | Strong, Broad |
| 2850-3000 | C-H stretch | Alkane (CH, CH₃) | Medium to Strong |
| 1730-1750 | C=O stretch | Ester | Strong, Sharp |
| 1000-1300 | C-O stretch | Ester, Alcohol | Strong |
| Note: Values are approximate ranges for the specified functional groups. nih.govguidechem.comresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR) of this compound
Advanced Methods for Quantitative Analysis of this compound in Complex Matrices
Analyzing this compound in complex matrices such as food and beverages, biological fluids, or industrial formulations requires highly sensitive and selective methods to overcome interference from other components. mdpi.comunibo.it
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a robust technique for analyzing less volatile or thermally unstable compounds, although this compound is also amenable to this analysis. An HPLC method using a diode array detector (DAD) has been developed for quantifying related sulfonate esters in isopropyl ester matrices, demonstrating the technique's utility for purity and impurity profiling. oatext.comoatext.com The choice of a suitable column (e.g., reverse-phase C8 or C18) and mobile phase is critical for achieving good separation. oatext.com
Advanced GC-MS techniques , such as two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS), offer significantly enhanced separation power and sensitivity. This is particularly useful for analyzing trace volatile compounds in extremely complex samples like wine, where it can separate co-eluting peaks that would overlap in conventional one-dimensional GC. mdpi.com
Quantitative ¹H NMR (qNMR) is emerging as a powerful absolute quantification method that does not require an identical calibration standard. nih.gov The PULCON (Pulse Length Based Concentration Determination) method, for example, allows for the simultaneous quantification of multiple analytes in a mixture, such as ethyl lactate and other compounds in spirit drinks, by relating the signal integral to the number of protons. nih.gov This approach offers high accuracy and efficiency for quality control.
Sample preparation techniques are also crucial for successful analysis in complex matrices. Methods like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and vacuum-assisted sorbent extraction (VASE) are employed to isolate and concentrate this compound from the sample matrix, thereby reducing interference and improving detection limits. mdpi.comresearchgate.net
Vii. Market Dynamics, Industry Trends, and Regulatory Landscape for Isopropyl Lactate
Global Market Analysis of Green Solvents and the Position of Isopropyl Lactate (B86563)
The global market for green solvents is experiencing robust expansion, driven by increasing environmental regulations and a collective industry shift towards sustainable manufacturing practices. globenewswire.com The market was valued at USD 1.9 billion in 2023 and is projected to reach USD 3.9 billion by 2032, expanding at a compound annual growth rate (CAGR) of 8.7%. globenewswire.com Another report estimates the market will reach $8.4 billion by 2025, with a CAGR of around 5.3%. biviture.com This growth is largely attributed to the rising demand for eco-friendly and non-toxic alternatives to traditional, often hazardous, petroleum-based solvents. globenewswire.com
Within this burgeoning market, lactate esters represent a dominant product category, accounting for a significant 36% market share in 2023. globenewswire.com Isopropyl lactate, as a key member of this group, is carving out a notable position. biviture.com Its demand is propelled by its favorable properties, including high solvency, biodegradability, and a low toxicity profile, making it a preferred choice in a variety of high-value applications. biviture.comarchivemarketresearch.com The market for lactic acid esters, including this compound, was valued at USD 4.346 billion in 2021 and is expected to reach USD 6.927 billion by 2029, growing at a CAGR of 6.0%. databridgemarketresearch.com
The primary end-user industries for green solvents are paints and coatings, which held a 32% market share in 2023, followed by pharmaceuticals, cosmetics, and electronics. globenewswire.combiviture.comarchivemarketresearch.com this compound is utilized across these sectors, serving as an eco-friendly solvent in coatings and inks, a carrier in pharmaceutical formulations, a cleaning agent for electronic components, and a low-irritant ingredient in cosmetics. biviture.com Geographically, North America and Europe are established markets due to stringent regulations, while the Asia-Pacific region is witnessing rapid growth, driven by expanding industrial sectors in China and India. archivemarketresearch.comfuturemarketinsights.com
Global Green & Lactate Ester Solvent Market Overview
| Market Segment | Key Metric | Value | Forecast Period/Year | Source |
|---|---|---|---|---|
| Green Solvent Market | Market Value (2023) | $1.9 Billion | 2023 | globenewswire.com |
| Green Solvent Market | Projected Value (2032) | $3.9 Billion | 2032 | globenewswire.com |
| Green Solvent Market | CAGR | 8.7% | 2024-2032 | globenewswire.com |
| Lactate Ester Market (as part of Green Solvents) | Market Share | 36% | 2023 | globenewswire.com |
| Lactic Acid Ester Market | Market Value (2021) | $4.346 Billion | 2021 | databridgemarketresearch.com |
| Lactic Acid Ester Market | Projected Value (2029) | $6.927 Billion | 2029 | databridgemarketresearch.com |
| Lactic Acid Ester Market | CAGR | 6.0% | 2022-2029 | databridgemarketresearch.com |
Factors Driving and Restraining Market Growth for this compound
The market trajectory for this compound is shaped by a combination of powerful drivers and significant restraints that influence its adoption and production economics.
Impact of Sustainability Trends and Environmental Regulations on this compound Demand
A primary driver for the this compound market is the global emphasis on sustainability and the implementation of stringent environmental regulations. biviture.comarchivemarketresearch.com Growing consumer awareness and corporate sustainability goals are pushing industries to adopt greener chemistries and reduce their environmental footprint. archivemarketresearch.comdataintelo.com this compound, being bio-based and readily biodegradable, aligns perfectly with these trends. biviture.com
Regulations aimed at limiting the use of volatile organic compounds (VOCs) and other hazardous substances in regions like Europe and North America are compelling manufacturers to phase out traditional solvents. globenewswire.combiviture.com this compound's low toxicity and favorable regulatory standing make it an attractive and viable substitute in applications such as paints, coatings, and industrial cleaning. biviture.comarchivemarketresearch.com The U.S. Environmental Protection Agency (EPA) and other regulatory bodies actively promote the use of safer alternatives, which further boosts the demand for green solvents like this compound. globenewswire.comdatabridgemarketresearch.com
Competitive Landscape with Alternative Solvents and Bio-based Chemicals
While the demand for this compound is growing, it faces competition from a range of alternative solvents. archivemarketresearch.comdataintelo.com Its closest competitors are other lactate esters, particularly ethyl lactate, which shares similar properties and is also used extensively in cosmetics, food, and pharmaceuticals. archivemarketresearch.comtransparencymarketresearch.com
Beyond lactate esters, this compound competes with other green solvents and bio-based chemicals. These include:
Propylene Glycol: A versatile and low-toxicity solvent used in pharmaceuticals, cosmetics, and food. archivemarketresearch.com
Ethanol: A widely available bio-based solvent used in a multitude of industries. archivemarketresearch.com
Soy Methyl Ester and D-limonene: Other bio-solvents that are gaining traction in industrial applications. globenewswire.com
The choice of solvent often depends on specific application requirements, cost-effectiveness, and performance characteristics. This compound's unique combination of solvency for both polar and non-polar substances gives it a competitive edge in certain formulations, but it must contend with these alternatives in a crowded market. biviture.comarchivemarketresearch.com
Raw Material Price Volatility and its Influence on this compound Production Economics
A significant restraining factor for the this compound market is the price volatility of its primary raw materials: lactic acid and isopropyl alcohol (IPA). archivemarketresearch.comcognitivemarketresearch.com Fluctuations in the cost of these feedstocks directly impact the production economics and final price of this compound, potentially affecting its competitiveness against other solvents. archivemarketresearch.comdatabridgemarketresearch.com
Illustrative Raw Material Price Points (2023-2025)
| Raw Material | Region/Market | Price (USD/MT) | Time Period | Source |
|---|---|---|---|---|
| Lactic Acid | USA | 1285 | Q4 2023 | imarcgroup.com |
| Lactic Acid | Canada | 2410 | Q1 2025 (March) | imarcgroup.com |
| Lactic Acid | Thailand | 2190 | Q1 2025 (March) | imarcgroup.com |
| Isopropyl Alcohol (IPA) | USA | 755 | Q4 2023 (December) | imarcgroup.com |
| Isopropyl Alcohol (IPA) | USA | 1297 | Q2 2024 | imarcgroup.com |
| Isopropyl Alcohol (IPA) | China | 1145 | Q4 2023 (December) | imarcgroup.com |
| Isopropyl Alcohol (IPA) | Germany | 1454 | Q2 2024 | imarcgroup.com |
Key Industry Developments and Strategic Partnerships in the this compound Sector
The lactate ester market is characterized by ongoing innovation and strategic initiatives by key players to strengthen their market position. Companies are focusing on expanding production capacity, developing more sustainable manufacturing processes, and forming partnerships to penetrate new markets.
Noteworthy developments include:
Galactic announced an expansion of its this compound production capacity in 2022 to meet growing demand. archivemarketresearch.com
In 2021, Shenzhen Esun Industrial introduced a new bio-based production process for this compound, highlighting the industry's move towards enhanced sustainability. archivemarketresearch.com
Corbion , a major player in the lactic acid and derivatives market, acquired GranoLife in 2021 to expand its footprint in food ingredients, a key application area for lactate esters. databridgemarketresearch.com
Musashino Chemical Laboratory has also increased its production capacity to meet rising demand for lactic acid derivatives. databridgemarketresearch.comtransparencymarketresearch.com
These strategic moves by companies like Galactic, Corbion, and Musashino Chemical Laboratory indicate a positive outlook for the lactate ester market and a commitment to innovation and growth. archivemarketresearch.comcognitivemarketresearch.com Such developments are crucial for improving production efficiency, reducing costs, and expanding the application scope of this compound. dataintelo.com
Regulatory Science and Approval Processes for this compound in Diverse Applications
The regulatory landscape for this compound is a critical factor influencing its market access and use in various applications. As a chemical substance, it is subject to oversight from multiple regulatory bodies globally.
Europe (REACH): this compound is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. The European Chemicals Agency (ECHA) maintains a dossier for the substance, which includes information on its properties, uses, and safety. europa.eu This registration is essential for any company manufacturing or importing the substance into the EU in quantities of one tonne or more per year.
United States (EPA & FDA): In the U.S., this compound is listed on the Toxic Substances Control Act (TSCA) inventory, managed by the Environmental Protection Agency (EPA). nih.gov Its status as a Pre-Manufacture Notice (PMN) substance indicates it has undergone EPA review. nih.gov For applications involving direct or indirect contact with food, approval from the Food and Drug Administration (FDA) is required. While specific FDA approvals for this compound as a direct food additive are not prominent, its raw materials (lactic acid and isopropyl alcohol) have established uses in food and pharmaceutical applications, which can facilitate the approval process for certain uses.
Global Hazard Communication: Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), aggregated data from notifications to ECHA indicate that this compound does not meet the criteria for hazard classification. nih.gov This favorable safety profile is a significant advantage in its marketing and adoption as a "green" solvent. archivemarketresearch.com
The approval process for a specific application, such as in a new pharmaceutical formulation or a food-contact material, typically requires the submission of a detailed dossier to the relevant regulatory authority, including toxicological data and an assessment of potential human exposure.
Q & A
Q. What are the primary synthetic routes for isopropyl lactate in laboratory settings, and how do reaction conditions influence yield?
this compound (IPL) is synthesized via transesterification of methyl lactate with isopropanol in a reactive distillation (RD) system using acid catalysis (e.g., sulfuric acid or ion-exchange resins). Key variables include:
- Molar ratio (isopropanol/methyl lactate): Optimal at 1.06:1 for energy efficiency .
- Reaction stages : 6 practical stages (2.4 theoretical stages) minimize energy consumption .
- Reflux ratio (RR) : RR=2 balances methanol recovery (98.9%) and energy use . Methodological Tip: Use batch RD columns with glass ring packing and monitor conversion via methanol concentration analysis .
Q. How can researchers experimentally determine methyl lactate conversion rates in transesterification reactions?
Conversion is calculated using:
Methanol concentration in distillate is measured via gas chromatography or titration. A linear regression model () correlates conversion with molar ratio, theoretical stages, and reflux ratio .
Q. What analytical techniques are suitable for characterizing this compound purity and byproducts?
- Gas chromatography (GC) : Separates IPL, methanol, and unreacted isopropanol .
- FT-IR spectroscopy : Identifies ester functional groups (C=O stretch at ~1740 cm⁻¹).
- Karl Fischer titration : Quantifies trace water in final product .
Advanced Research Questions
Q. How do discrepancies arise between simulated and experimental results in IPL synthesis, and how can they be resolved?
Simulations (e.g., ChemCAD) often assume ideal thermodynamics, whereas lab conditions face non-ideal mixing or catalyst deactivation. For example:
- Molar ratio : Simulations optimize at 1.06:1, but lab trials achieve higher conversion (89.8%) at 4:1 due to excess isopropanol driving equilibrium .
- Energy consumption : Simulated reboiler duty (258,491 kcal/h) may underestimate real-world inefficiencies . Resolution: Validate models with pilot-scale data and incorporate activity coefficients (e.g., UNIQUAC) for non-ideal systems .
Q. What methodologies address byproduct accumulation (e.g., methanol) in continuous IPL production?
Implement a 5% purge stream in recycle loops to prevent methanol buildup. For distillation:
- Use a 1.2-bar column with RR=8 to achieve 92.5–97.8% methanol purity .
- Separate isopropanol/methanol azeotropes using deep eutectic solvents (e.g., choline chloride-glycerol) .
Q. How can green chemistry principles be integrated into IPL synthesis?
- Solvent selection : Replace traditional solvents with ethyl lactate (a bio-based alternative) for extraction steps .
- Catalyst recycling : Use immobilized acidic ionic liquids to reduce waste .
- Energy optimization : Adopt heat integration in RD columns to cut steam usage by 15–20% .
Data Contradiction Analysis
Q. Why do some studies report higher IPL yields at non-optimal molar ratios?
Lab-scale studies (e.g., 4:1 molar ratio) prioritize conversion over energy efficiency, while simulations optimize for industrial scalability. For instance:
- Lab trials : 4:1 ratio yields 89.8% conversion but increases energy costs by 30% .
- Industrial simulations : 1.06:1 ratio minimizes energy use (1.3 t/h production) but requires rigorous reactant recycling .
Tables for Key Parameters
Table 1 : Optimal Parameters for IPL Synthesis via Reactive Distillation
| Parameter | Simulated Value | Experimental Value |
|---|---|---|
| Molar ratio (IPA:ML) | 1.06:1 | 4:1 |
| Theoretical stages (NTS) | 2.4 | 2.4 |
| Reflux ratio (RR) | 2 | 7 |
| Conversion (%) | 96 (purity) | 89.8 |
| Energy consumption | 258,491 kcal/h | Not reported |
Table 2 : Factors Influencing Methyl Lactate Conversion
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
